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Introduction

Prurigo nodularis (PN) is a chronic inflammatory skin disease characterized by the presence of
intensely pruritic, hyperkeratotic nodules.[1] The debilitating itch associated with PN leads to a
severe itch-scratch cycle, significantly impairing the quality of life for patients.[1] The
pathogenesis of PN is complex, involving a neuroimmune dysregulation with a significant role
for type 2 inflammation. Rocatinlimab, an investigational monoclonal antibody, presents a
promising therapeutic approach by targeting the OX40 receptor, a key co-stimulatory molecule
on activated T cells. This document provides detailed application notes and protocols for
researchers investigating the use of rocatinlimab in the context of prurigo nodularis.

Mechanism of Action of Rocatinlimab

Rocatinlimab is a fully human anti-OX40 monoclonal antibody. The OX40-OX40L pathway is a
critical co-stimulatory signaling axis that promotes the survival, proliferation, and cytokine
production of effector and memory T cells. In inflammatory conditions like prurigo nodularis, this
pathway is believed to be overactive, contributing to the persistent T-cell-mediated
inflammation. By binding to the OX40 receptor on activated T cells, rocatinlimab blocks the
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interaction with its ligand, OX40L. This inhibition is thought to dampen the downstream
inflammatory cascade, thereby reducing the clinical manifestations of the disease.

Data Presentation

Currently, specific quantitative data from the Phase 3 clinical trial of rocatinlimab for prurigo
nodularis (NCT06527404) is not yet publicly available. However, data from clinical trials of
rocatinlimab in atopic dermatitis (AD), a related inflammatory skin condition, can provide
insights into the expected therapeutic effects and the types of endpoints being evaluated.

Table 1: Summary of Rocatinlimab Clinical Trial Data in Atopic Dermatitis (as a proxy for
potential PN outcomes)

. Rocatinlimab Rocatinlimab
Endpoint . Placebo Study
(Higher Dose) (Lower Dose)
EASI-75 at Week IGNITE (Phase
42.3% 36.3% 12.8%
24 3)[2]
VIGA-AD 0/1 at IGNITE (Phase
23.6% 19.1% 8.7%
Week 24 3)[2]
Statistically Statistically
: N N ROCKET
Pruritus NRS significant significant
. _ - HORIZON
Improvement improvementvs.  improvement vs.

(Phase 3)[3]
placebo placebo

EASI-75: 75% reduction in Eczema Area and Severity Index score. VIGA-AD 0/1: validated
Investigator's Global Assessment for Atopic Dermatitis score of O (clear) or 1 (almost clear).
Pruritus NRS: Pruritus Numeric Rating Scale.

Table 2: Overview of the Phase 3 Clinical Trial for Rocatinlimab in Prurigo Nodularis
(NCT06527404)
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Trial Identifier NCT06527404[4]

A Phase 3, 52-Week, Multicenter, Randomized,
Placebo-controlled, Double-blind Study to
Assess the Efficacy, Safety, and Tolerability of

Official Title Rocatinlimab in Adult Subjects With Prurigo
Nodularis Who are Inadequately Controlled on
Topical Therapies or Not Eligible for Topical
Therapies|[5]

Status Active, not recruiting[6]

To evaluate the efficacy of rocatinlimab
] o compared with placebo at week 24 on patient-
Primary Objective ] o
reported pruritus and an overall clinical

assessment score.[4]

Adults with a clinical diagnosis of prurigo
] o nodularis for at least 3 months; = 20 nodules;
Key Inclusion Criteria ) . )
history of inadequate response to topical

therapies.[6]

Other active skin conditions that could interfere
Key Exclusion Criteria with assessment; PN secondary to medications,

neurologic, or psychiatric conditions.[6]

) Subcutaneous injection of rocatinlimab or
Intervention
placebo.[5]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of
rocatinlimab'’s effect on prurigo nodularis.

Protocol 1: Assessment of Pruritus and Clinical Severity

Objective: To quantify the change in itch intensity and overall disease severity in response to
rocatinlimab treatment.

Methodology:
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e Worst Itch Numeric Rating Scale (WI-NRS):

o Patients will be asked to rate the intensity of their worst itch over the past 24 hours on an
11-point scale, where 0 is "no itch" and 10 is "worst imaginable itch".[7]

o This assessment will be performed daily using an electronic diary.

o The primary efficacy endpoint is often the proportion of subjects with a =4-point
improvement in the WI-NRS from baseline.

 Investigator's Global Assessment for Prurigo Nodularis (IGA-PN):

o Atrained investigator will assess the overall severity of the patient's PN at baseline and
subsequent study visits.

o The assessment is based on a 5-point scale (e.g., 0 = clear, 1 = almost clear, 2 = mild, 3 =
moderate, 4 = severe), considering the number of nodules and the presence of
excoriations.[8]

o Akey outcome is the proportion of subjects achieving an IGA-PN score of 0 or 1.
e Nodule Count:

o The total number of nodules on the patient's body will be counted at baseline and at
specified follow-up visits.

o This provides a direct measure of the change in skin lesions.

Protocol 2: Immunohistochemical Analysis of Skin
Biopsies

Objective: To evaluate the effect of rocatinlimab on the cellular infiltrate and neural components
in prurigo nodularis lesions.

Methodology:

» Skin Biopsy Collection:
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o A 4mm punch biopsy will be taken from a representative nodular lesion at baseline and
after a specified treatment period.[9]

o The tissue will be fixed in 10% neutral buffered formalin and embedded in paraffin.

e Immunohistochemistry:
o Paraffin-embedded sections (4-5 pm) will be deparaffinized and rehydrated.

o Antigen retrieval will be performed using appropriate methods (e.g., heat-induced epitope
retrieval).

o Sections will be incubated with primary antibodies against:

CDa3: to identify T cells.

Mast cell tryptase or Giemsa stain: to identify mast cells.[9]

S-100 or Neuron-specific enolase (NSE): to identify neural hyperplasia.[9]

OX40: to assess the presence of rocatinlimab's target.

o A suitable secondary antibody and detection system (e.g., DAB) will be used for
visualization.

o Slides will be counterstained with hematoxylin.
e Image Analysis:

o The number of positively stained cells per high-power field or the percentage of stained
area will be quantified using image analysis software.

o Changes in the cellular infiltrate and nerve fiber density from baseline to post-treatment
will be compared between the rocatinlimab and placebo groups.

Protocol 3: Measurement of Serum Biomarkers

Objective: To assess the systemic inflammatory response to rocatinlimab treatment by
measuring circulating cytokines and other inflammatory mediators.
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Methodology:
e Serum Collection and Processing:

o Whole blood will be collected in serum separator tubes at baseline and at specified time
points during the study.

o The blood will be allowed to clot at room temperature and then centrifuged to separate the
serum.

o Serum samples will be aliquoted and stored at -80°C until analysis.
e Multiplex Immunoassay:

o A multiplex immunoassay (e.g., Luminex-based technology or Olink proteomics) will be
used to simultaneously measure the concentrations of multiple cytokines and chemokines
in the serum.

o The panel should include key mediators implicated in prurigo nodularis and type 2
inflammation, such as:

» |L-4, IL-5, IL-13, IL-22, IL-31[10]
» Thymic stromal lymphopoietin (TSLP)
= Eotaxin
o The assay will be performed according to the manufacturer's instructions.
o Data Analysis:
o The concentrations of each analyte will be determined from a standard curve.

o Changes in biomarker levels from baseline will be compared between the rocatinlimab and
placebo groups to identify treatment-related effects on the systemic immune profile.

Visualizations
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Caption: Mechanism of action of rocatinlimab in blocking T cell activation.
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Caption: General workflow for a clinical trial of rocatinlimab in prurigo nodularis.
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Caption: Simplified signaling pathway in prurigo nodularis pathogenesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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